molecular formula C10H12N4O3 B4599982 1-Butoxy-6-nitrobenzotriazole

1-Butoxy-6-nitrobenzotriazole

Cat. No.: B4599982
M. Wt: 236.23 g/mol
InChI Key: VKTDGAGXKMIILX-UHFFFAOYSA-N
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Description

1-Butoxy-6-nitrobenzotriazole is a benzotriazole derivative characterized by a nitro group at the 6-position and a butoxy substituent at the 1-position of the benzotriazole core. Benzotriazoles are heterocyclic compounds with a fused benzene and triazole ring system, widely studied for their applications in medicinal chemistry, materials science, and organic synthesis. The nitro and alkoxy groups in this compound likely influence its electronic properties, solubility, and reactivity, making it a candidate for specialized applications such as bioorthogonal labeling or catalysis .

Properties

IUPAC Name

1-butoxy-6-nitrobenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c1-2-3-6-17-13-10-7-8(14(15)16)4-5-9(10)11-12-13/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTDGAGXKMIILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCON1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing nitrobenzotriazoles, including 1-butoxy-6-nitrobenzotriazole, involves electrophilic nitration. This process typically uses a mixture of nitric acid and sulfuric acid to introduce the nitro group into the benzotriazole ring . The reaction conditions can be modified to control the orientation of the nitro group on the benzotriazole ring.

Industrial Production Methods

Industrial production of nitrobenzotriazoles often involves large-scale nitration reactions. These reactions are carried out in specialized reactors designed to handle the corrosive nature of the reagents and the exothermic nature of the nitration process. The products are then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Mechanism of Action

The mechanism of action of 1-butoxy-6-nitrobenzotriazole involves its interaction with specific molecular targets. The nitro group on the benzotriazole ring can participate in various chemical reactions, making the compound a versatile intermediate. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-Butoxy-6-nitrobenzotriazole with analogous benzotriazole and benzothiazole derivatives, focusing on substituent effects, physicochemical properties, and functional roles.

Substituent Effects and Reactivity

  • This compound vs. 3-Benztriazole-5-yl difluoro-methyl-5-trifluoromethyl benztriazole (Compound 3, ):
    The trifluoromethyl and difluoromethyl groups in Compound 3 enhance electrophilicity and metabolic stability compared to the butoxy-nitro derivative. However, the butoxy group in this compound may improve lipophilicity, favoring membrane permeability in biological systems .
  • 6-Nitro-1,3-benzothiazole-2(3H)-thione ():
    The thione group in this benzothiazole derivative introduces sulfur-based reactivity (e.g., nucleophilic substitution), absent in the benzotriazole analog. The nitro group at the 6-position is common to both, but the benzotriazole core provides additional nitrogen sites for coordination or hydrogen bonding .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Melting Point/Decomposition Solubility Profile
This compound ~235.25* 1-butoxy, 6-nitro Not reported† Likely soluble in organic solvents (e.g., DCM, THF)
6-Nitro-1,3-benzothiazole-2-thione 212.25 6-nitro, 2-thione Decomposes at 123°C () Poor aqueous solubility, soluble in DMSO
(E)-6-Methoxy-2-(4-azidostyryl)-1,3-benzothiazole () 339.38 6-methoxy, 4-azidostyryl Not reported Polar aprotic solvents (e.g., MeOH, DMF)

*Calculated based on structure; †Direct data unavailable for this compound; inferred from analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butoxy-6-nitrobenzotriazole
Reactant of Route 2
1-Butoxy-6-nitrobenzotriazole

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